![molecular formula C18H12FN3O2S2 B2598021 2-Fluor-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzolsulfonamid CAS No. 863594-60-9](/img/structure/B2598021.png)

2-Fluor-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzolsulfonamid

Übersicht

Beschreibung

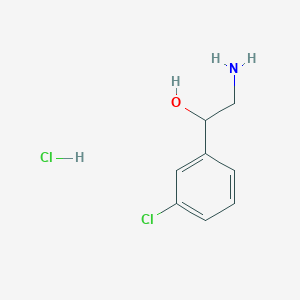

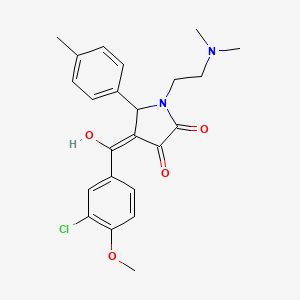

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a compound that has gained significant attention in recent years. It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .

Synthesis Analysis

These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis

The molecular formula of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is C18H12FN3O2S2. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Chemical Reactions Analysis

The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound could reach to 3.6 nm . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency, and replacement by phenyl lead to a significant decrease in activity .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Medikamentenentwicklung

Pyridin-basierte heterozyklische Derivate stellen eine wichtige Klasse organischer Verbindungen dar, von denen viele Teil moderner Arzneimittelformulierungen sind. Thiazolo[4,5-b]pyridine, obwohl sie schwierig zu synthetisieren sind, haben sich als vielversprechende Bioisostere mit vielfältigen pharmakologischen Aktivitäten herauskristallisiert . Einige bemerkenswerte Anwendungen umfassen:

Gezielte Therapien

Neuere Studien haben Thiazolo[4,5-b]pyridine als potente Inhibitoren spezifischer zellulärer Zielstrukturen identifiziert:

- PI3Kα-Inhibition: Eine Thiazolo[5,4-b]pyridin-Verbindung zeigte eine extrem starke inhibitorische Aktivität gegen PI3Kα, eine Kinase, die an Zellsignalisierungspfaden beteiligt ist . Dieser Befund deutet auf potenzielle Anwendungen in der Krebstherapie hin.

Andere Bereiche

Über medizinische Anwendungen hinaus könnte diese Verbindung in anderen Bereichen Anwendung finden:

- Anti-Fibrose-Aktivität: Vorläufige Screening-Ergebnisse deuten darauf hin, dass einige Derivate eine bessere Anti-Fibrose-Aktivität als bestehende Medikamente aufweisen . Diese Eigenschaft könnte bei der Behandlung fibrotischer Erkrankungen relevant sein.

Schlussfolgerung

2-Fluor-N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzolsulfonamid ist vielversprechend in verschiedenen wissenschaftlichen Bereichen. Seine einzigartige Struktur und seine biologischen Aktivitäten machen es zu einem faszinierenden Thema für weitere Untersuchungen und Entwicklungen. Forscher erforschen weiterhin sein Potenzial in der Medikamentenentwicklung, in gezielten Therapien und darüber hinaus. Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, sich zu melden! 😊

Wirkmechanismus

Target of Action

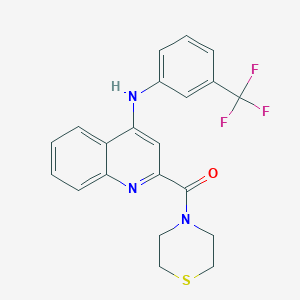

The primary target of the compound 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the enzyme Phosphoinositide 3-Kinase (PI3K) . PI3K plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target in cancer research .

Mode of Action

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with its target, PI3K, by forming a strong charged interaction with a key residue, Lys802, in PI3Kα . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton .

Biochemical Pathways

The interaction of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide with PI3K affects the PI3K/AKT signaling pathway, a critical pathway in cell survival and growth . By inhibiting PI3K, the compound can potentially disrupt this pathway, leading to inhibited cell growth and proliferation, particularly in cancer cells .

Pharmacokinetics

The compound’s potent inhibitory activity against pi3k suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide’s action primarily involve the inhibition of PI3K. This inhibition disrupts the PI3K/AKT signaling pathway, potentially leading to reduced cell growth and proliferation .

Biochemische Analyse

Biochemical Properties

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cellular functions such as growth, proliferation, and survival . The compound interacts with the catalytic subunit of PI3K, binding to its active site and preventing the phosphorylation of phosphoinositides, which are critical for downstream signaling pathways. This interaction is characterized by high affinity and specificity, making 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide a valuable tool for studying PI3K-related pathways.

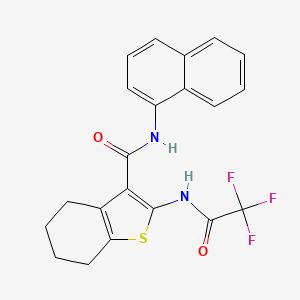

Cellular Effects

The effects of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide on various cell types and cellular processes are profound. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting PI3K signaling . It affects cell signaling pathways by reducing the activation of downstream effectors such as AKT and mTOR, which are essential for cell survival and growth. Additionally, 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide influences gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition. The compound binds to the ATP-binding pocket of PI3K, thereby blocking its kinase activity . This inhibition prevents the conversion of PIP2 to PIP3, a critical step in the activation of the AKT signaling pathway. By inhibiting PI3K, the compound effectively reduces the phosphorylation and activation of AKT, leading to decreased cell survival signals and increased apoptotic signals. This mechanism highlights the potential of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been observed to change over time. The compound demonstrates good stability under standard storage conditions, maintaining its inhibitory activity over extended periods . Its degradation products and long-term effects on cellular function require further investigation. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PI3K activity and persistent changes in cell signaling pathways.

Dosage Effects in Animal Models

The effects of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing side effects.

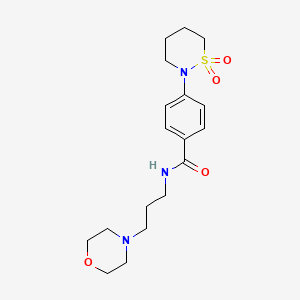

Metabolic Pathways

2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, potentially affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity to intracellular proteins.

Subcellular Localization

The subcellular localization of 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide plays a significant role in its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with PI3K and other signaling molecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its inhibitory effects on PI3K signaling.

Eigenschaften

IUPAC Name |

2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FN3O2S2/c19-14-4-1-2-6-16(14)26(23,24)22-13-9-7-12(8-10-13)17-21-15-5-3-11-20-18(15)25-17/h1-11,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICUURALAJFCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327442 | |

| Record name | 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815429 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

863594-60-9 | |

| Record name | 2-fluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[(1-cyclopropylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2597944.png)

![2-((4-fluorobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597948.png)

![1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2597949.png)

![(2R)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B2597950.png)

![3-(4-fluorophenyl)-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2597955.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597959.png)